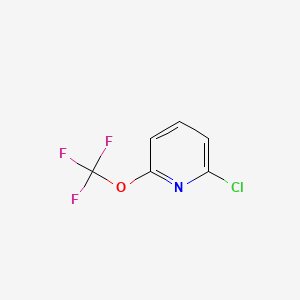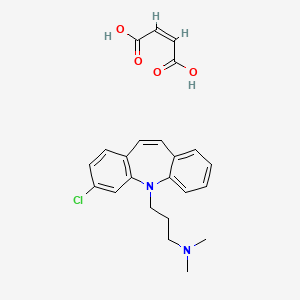
(1R,2R)-1,2-bis(clorometil)ciclohexano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,2-Bis(chloromethyl)cyclohexane is a chemical compound with the molecular formula C8H14Cl2. It is a derivative of cyclohexane, where two hydrogen atoms are replaced by chloromethyl groups at the 1 and 2 positions. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
trans-1,2-Bis(chloromethyl)cyclohexane has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and cardiovascular diseases.
Materials Science: The compound is utilized in the development of polymers and advanced materials with specific properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules used in various biological assays.
Mecanismo De Acción
Target of Action
Similar compounds, such as alkyl halides, are known to undergo elimination reactions .
Mode of Action
(1R,2R)-1,2-bis(chloromethyl)cyclohexane, also known as trans-1,2-Bis(chloromethyl)cyclohexane, is likely to interact with its targets through elimination reactions. In such reactions, two atoms or groups of atoms are removed from a molecule, often with the formation of a double bond .
Biochemical Pathways
It is known that alkyl halides, a class of compounds to which (1r,2r)-1,2-bis(chloromethyl)cyclohexane belongs, can participate in elimination reactions, leading to the formation of more substituted alkenes .
Result of Action
It is known that the compound can be used in the synthesis of α,β-unsaturated dioxanes, dioxolanes, and dioxepanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,2-Bis(chloromethyl)cyclohexane typically involves the chloromethylation of cyclohexane. One common method is the reaction of cyclohexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of trans-1,2-Bis(chloromethyl)cyclohexane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
trans-1,2-Bis(chloromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include cyclohexane derivatives with various functional groups, such as alcohols, amines, and carboxylic acids .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-1,2-bis(chloromethyl)cyclohexane
- (1S,2R)-1,2-bis(chloromethyl)cyclohexane
- (1S,2S)-1,2-bis(chloromethyl)cyclohexane
Uniqueness
trans-1,2-Bis(chloromethyl)cyclohexane is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The (1R,2R) configuration provides distinct properties compared to its stereoisomers, making it valuable in specific applications .
Propiedades
IUPAC Name |
(1R,2R)-1,2-bis(chloromethyl)cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVHONKNAYUVGV-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712315 |
Source


|
| Record name | (1R,2R)-1,2-Bis(chloromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61169-66-2 |
Source


|
| Record name | (1R,2R)-1,2-Bis(chloromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)

![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)

![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)

![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)
![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)


